molecular formula C16H25N3O B5461067 N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea

N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea

Cat. No. B5461067
M. Wt: 275.39 g/mol
InChI Key: VCOWYYLNOMWKPW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as MP-PU, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MP-PU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.44 g/mol.

Scientific Research Applications

N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of interest is its use as a ligand in coordination chemistry. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to form stable complexes with transition metal ions such as copper, nickel, and cobalt, which can be used in catalysis, sensing, and other applications.
Another area of interest is the use of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea as a potential drug candidate. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit activity against a range of biological targets, including voltage-gated sodium channels, which are involved in the transmission of nerve impulses. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to exhibit activity against cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood, but it is believed to involve the inhibition of ion channels and enzymes involved in cellular signaling pathways. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to block voltage-gated sodium channels, which are involved in the transmission of nerve impulses, and to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to exhibit neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is its ease of synthesis, which makes it a useful compound for laboratory experiments. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea. One area of interest is the development of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea-based metal complexes for use in catalysis and sensing applications. Another area of interest is the further investigation of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea's potential as a drug candidate, particularly for the treatment of cancer. Finally, there is potential for further research into the mechanism of action of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea involves the reaction of 4-methylphenyl isocyanate with 1-propylpiperidine in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using recrystallization techniques. The yield of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is typically around 50-60%, and the purity can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

1-(4-methylphenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-3-10-19-11-8-15(9-12-19)18-16(20)17-14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOWYYLNOMWKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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